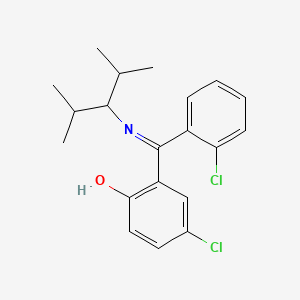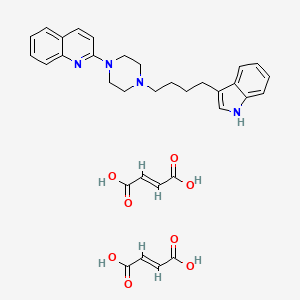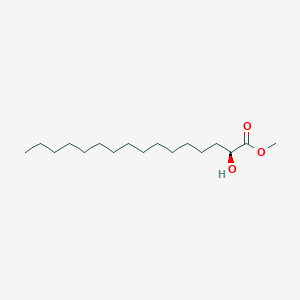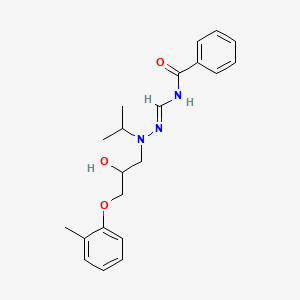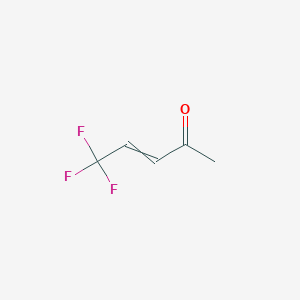
5,5,5-Trifluoropent-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5,5-Trifluoropent-3-en-2-one: is an organic compound characterized by the presence of three fluorine atoms attached to the terminal carbon of a pentenone structure. This compound is notable for its unique chemical properties, which are influenced by the trifluoromethyl group. The trifluoromethyl group imparts increased lipophilicity, electronegativity, and stability to the molecule, making it valuable in various industrial and research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5,5-Trifluoropent-3-en-2-one typically involves the Vilsmeier reaction. The process begins with the preparation of chlorotrifluoromethylacrolein, which is obtained as a mixture of stereoisomers (Z and E) by reacting benzylketone with a Vilsmeier reagent. The chlorotrifluoromethylacrolein is then treated with methylmagnesium iodide (CH3MgI) and subsequently oxidized using pyridinium chlorochromate (PCC) to yield the desired trifluoromethylated enone .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of advanced purification techniques, such as chromatography, is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 5,5,5-Trifluoropent-3-en-2-one undergoes various chemical reactions, including:
Nucleophilic Addition: The compound reacts with nucleophiles, leading to 1,2-addition products.
Oxidation: The enone can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Substitution: The trifluoromethyl group can be substituted under specific conditions, leading to a variety of substituted products.
Common Reagents and Conditions:
Nucleophilic Addition: Reagents such as hydrazine and its derivatives are commonly used in refluxing solvents like acetonitrile or toluene.
Oxidation: Pyridinium chlorochromate (PCC) is a common oxidizing agent used in the synthesis of this compound.
Major Products:
Nucleophilic Addition Products: Trifluoromethyl pyrazoles and other heterocyclic compounds.
Oxidation Products: Carboxylic acids and other oxidized derivatives.
Scientific Research Applications
Chemistry: 5,5,5-Trifluoropent-3-en-2-one is used as a building block in the synthesis of various fluorinated compounds, which are valuable in organic synthesis and material science .
Biology and Medicine: The compound’s unique properties make it a potential candidate for the development of pharmaceuticals and agrochemicals. Its increased lipophilicity and stability enhance the bioavailability and efficacy of biologically active molecules .
Industry: In the industrial sector, this compound is used in the production of dyes, polymers, and other materials that benefit from the enhanced chemical and thermal stability imparted by the trifluoromethyl group .
Mechanism of Action
The mechanism of action of 5,5,5-Trifluoropent-3-en-2-one is primarily influenced by the trifluoromethyl group. This group increases the compound’s electronegativity and lipophilicity, allowing it to interact more effectively with various molecular targets. The compound can undergo nucleophilic addition reactions, leading to the formation of stable adducts with biological molecules. These interactions can modulate the activity of enzymes and other proteins, making the compound valuable in medicinal chemistry .
Comparison with Similar Compounds
- 5,5,5-Trifluoro-4-(trifluoromethyl)pent-3-en-2-one
- 4-Chloro-3-phenyl-5,5,5-trifluoropent-3-en-2-one
Comparison: Compared to similar compounds, 5,5,5-Trifluoropent-3-en-2-one is unique due to its specific trifluoromethyl group positioning, which enhances its chemical stability and reactivity. The presence of the trifluoromethyl group at the terminal carbon significantly influences the compound’s lipophilicity and electronegativity, making it more effective in various applications .
Properties
CAS No. |
75747-61-4 |
|---|---|
Molecular Formula |
C5H5F3O |
Molecular Weight |
138.09 g/mol |
IUPAC Name |
5,5,5-trifluoropent-3-en-2-one |
InChI |
InChI=1S/C5H5F3O/c1-4(9)2-3-5(6,7)8/h2-3H,1H3 |
InChI Key |
IQUVUQSZDQNGPN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C=CC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


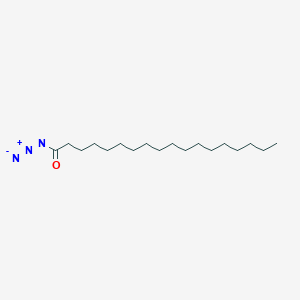
![Methyl [3-chloro-4-(4-methoxyphenoxy)phenyl]carbamate](/img/structure/B14435772.png)
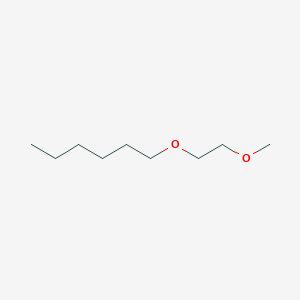
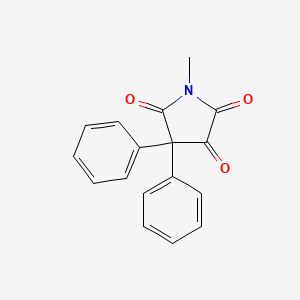
![2-[4-(5-Ethylthiophene-2-carbonyl)phenyl]propanoic acid](/img/structure/B14435786.png)
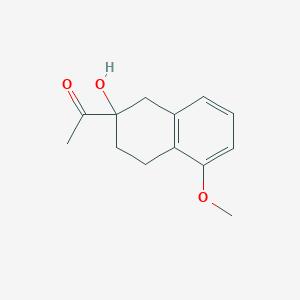
silane](/img/structure/B14435797.png)
![N~1~,N~1~-Diethyl-N~4~-{tris[(propan-2-yl)oxy]silyl}benzene-1,4-diamine](/img/structure/B14435798.png)
